molecular formula C13H17N B1277670 2-(tert-Butyl)-7-methyl-1H-indole CAS No. 69622-42-0

2-(tert-Butyl)-7-methyl-1H-indole

Cat. No.: B1277670
CAS No.: 69622-42-0
M. Wt: 187.28 g/mol
InChI Key: WVIIEDLFBUMOFH-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Materials Science

Indole derivatives are classified as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple receptors and their presence in a wide range of pharmacologically active molecules. preprints.orgmdpi.com Their structural versatility allows for the design of compounds targeting diverse biological pathways, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comnih.gov In organic synthesis, indoles are invaluable intermediates for creating complex natural products and therapeutic agents. organic-chemistry.orgcreative-proteomics.com The electron-rich nature of the indole ring makes it highly reactive in electrophilic substitution reactions, providing a platform for building molecular complexity. creative-proteomics.comresearchgate.net

Beyond pharmaceuticals, indole derivatives are gaining importance in materials science. Their unique electronic and photophysical properties make them suitable for applications in optoelectronic functional materials, such as organic light-emitting diodes (OLEDs) and sensors. acs.orgthieme-connect.com The ability to tune these properties through substitution on the indole ring allows for the development of materials with specific characteristics.

The Unique Challenge of Site-Selective Functionalization in Indole Chemistry

A significant hurdle in indole chemistry is achieving site-selective functionalization. nih.govacs.org The indole ring possesses multiple C-H bonds with varying degrees of reactivity, making it difficult to modify a single, specific position. nih.govresearchgate.net Historically, functionalization has been most common at the C3 and C2 positions of the pyrrole (B145914) ring due to its inherent nucleophilicity. thieme-connect.comresearchgate.net

Accessing the benzene (B151609) core of the indole (positions C4 to C7) is considerably more challenging. acs.orgnih.govacs.org Overcoming this requires innovative strategies, often involving the use of directing groups attached to the indole nitrogen. acs.orgresearchgate.net These directing groups can steer a metal catalyst to a specific C-H bond, enabling functionalization at less accessible sites like C7. researchgate.netacs.orgnih.gov The development of catalytic systems that can precisely control regioselectivity without the need for complex protecting or directing group strategies remains an active and formidable challenge in synthetic organic chemistry. nih.gov

Structural Features and Research Relevance of 2-(tert-Butyl)-7-methyl-1H-indole

The compound this compound (CAS 69622-42-0) represents a specific example of a highly substituted indole that embodies the challenges and opportunities in this field. scbt.com Its unique substitution pattern, featuring a sterically demanding group at C2 and an electronically influential group at C7, makes it a valuable substrate for studying the interplay of steric and electronic effects in directing chemical reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number69622-42-0 scbt.com
Molecular FormulaC₁₃H₁₇N scbt.com
Molecular Weight187.28 g/mol scbt.com

Impact of C2 tert-Butyl Substitution on Reactivity and Steric Hindrance

The presence of a tert-butyl group at the C2 position profoundly influences the indole's reactivity. C2-substituted indoles are important intermediates for many pharmacologically significant compounds. thieme-connect.com The tert-butyl group, being one of the most sterically bulky substituents, creates significant spatial hindrance around the C2 and C3 positions of the pyrrole ring.

This steric hindrance can:

Block C2 Functionalization : Direct electrophilic attack or metal-catalyzed functionalization at the C2 position is often impeded.

Promote C3 Functionalization : While C3 is electronically favored for electrophilic substitution, the C2-tert-butyl group can further funnel reactivity towards this position by sterically shielding the C2 atom.

Direct Reactivity to the Benzene Ring : By effectively "protecting" the pyrrole ring, the bulky C2 substituent can facilitate functionalization on the carbocyclic portion of the indole, including the C7 position. Research has shown that N-unprotected 2-substituted indoles can be selectively functionalized at C7. msu.edu

Kinetics studies have revealed that the presence of a methyl group at C2 already causes steric hindrance that can affect reactions at the adjacent C3 position; a tert-butyl group would be expected to have a much more pronounced effect. researchgate.net

Influence of C7 Methyl Substitution on Aromaticity and Regioselectivity

The methyl group at the C7 position also plays a critical role in determining the molecule's reactivity profile. As an electron-donating group (EDG), the C7-methyl group influences the electronic density of the benzene ring.

Key effects of the C7-methyl group include:

Electronic Effects : The electron-donating nature of the methyl group can influence the nucleophilicity of the indole ring system. Studies on substituted indoles have shown that EDGs on the benzene ring generally lead to good yields in various cyclization and functionalization reactions. acs.orgacs.org

Regioselectivity : The C7 position is inherently difficult to functionalize selectively. msu.edu The presence of a substituent at this position is crucial for building certain complex natural products. msu.edu In reactions targeting other positions on the benzene ring (C4, C5, C6), the C7-methyl group would exert a directing influence based on standard electrophilic aromatic substitution principles.

Steric Influence on N-H Reactivity : The proximity of the C7-methyl group to the N1-H bond can sterically hinder reactions at the nitrogen atom, potentially influencing the need for N-protection in certain synthetic routes or affecting coordination to a metal catalyst. msu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-10-8-11(13(2,3)4)14-12(9)10/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIIEDLFBUMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426285
Record name 2-(tert-Butyl)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69622-42-0
Record name 2-(tert-Butyl)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Rational Functionalization Strategies

Directing Group (DG) Strategies for Regiocontrol

The presence of multiple C-H bonds in the indole (B1671886) ring presents a significant challenge for achieving regiocontrol during functionalization. chemrxiv.orgnih.gov To address this, directing group (DG) strategies have been developed to steer reactions to a specific position. nih.govmdpi.com These strategies are broadly categorized into those employing covalently attached directing groups, which can be either removable or become part of the final structure, and transient directing groups that are formed in situ. mdpi.com

N-Substituted Directing Groups and Their Influence on Selectivity

The nitrogen atom of the indole ring is a convenient handle for the installation of directing groups that can influence the regioselectivity of C-H functionalization. The nature of the N-substituent, in terms of its steric bulk and electronic properties, plays a crucial role in determining the site of reaction. nih.gov

For the functionalization of the indole benzene (B151609) ring, particularly at the C7 position, the use of bulky phosphine-based directing groups on the indole nitrogen has proven effective. The di-tert-butylphosphinoyl (N-P(O)tBu2) and di-tert-butylphosphino (N-PtBu2) groups are prominent examples. nih.gov

The N-P(O)tBu2 group has been successfully employed to direct the C7 arylation of indoles. nih.gov The steric bulk of the tert-butyl groups on the phosphorus atom is thought to play a significant role in favoring functionalization at the otherwise less accessible C7 position by blocking other potential reaction sites. In a broader context, the N-P(O)tBu2 directing group can also facilitate C6 arylation under copper catalysis, showcasing how the choice of catalyst can modulate the regiochemical outcome even with the same directing group. nih.gov

The N-PtBu2 group offers similar steric hindrance to direct C7 functionalization. An advantage of the P(III)-based N-PtBu2 group is that it can often be more readily attached to the indole nitrogen and subsequently removed under milder conditions compared to its P(V) counterpart. nih.gov While specific studies on 2-(tert-butyl)-7-methyl-1H-indole are not prevalent, the established principles suggest that the installation of an N-P(O)tBu2 or N-PtBu2 group would likely direct C-H functionalization to the available positions on the benzene ring, with a potential for C4, C5, or C6 functionalization, given that the C2 and C7 positions are already substituted. The inherent steric hindrance from the existing 2-tert-butyl and 7-methyl groups would significantly influence the outcome.

N-acyl groups are another important class of directing groups that can modulate the regioselectivity of indole functionalization. nih.govbeilstein-journals.org The nature of the acyl group can influence the electronic properties of the indole ring and can also act as a chelating group to direct a metal catalyst. nih.gov For instance, in the context of C2/C7 selectivity, the choice of the N-acyl group can be critical. While many N-acyl groups tend to direct functionalization to the C2 position, specific acyl groups under particular reaction conditions can favor C7 functionalization. acs.org

In the case of this compound, the C2 and C7 positions are already occupied. Therefore, the introduction of an N-acyl group would be explored to direct functionalization to the remaining C-H bonds on the benzene moiety (C4, C5, C6). The interplay between the directing effect of the N-acyl group and the steric and electronic influence of the existing tert-butyl and methyl groups would determine the final regiochemical outcome. For example, a palladium-catalyzed C-H functionalization of N-acyl indoles has been shown to be influenced by the steric environment around the C-H bonds. acs.org

Removable and Traceless Directing Groups

A significant advancement in directing group strategy is the development of removable and traceless directing groups. mdpi.comacs.orgacs.orgresearchgate.net Removable directing groups can be cleaved after the desired functionalization, leaving the target molecule without the directing moiety. mdpi.comacs.org Traceless directing groups are even more elegant, as they are eliminated from the molecule during the reaction sequence, often in the final step, without the need for a separate removal process. acs.orgacs.orgresearchgate.net

This approach enhances the synthetic utility of C-H functionalization by avoiding the permanent incorporation of a directing group into the final product. acs.org For a molecule like this compound, employing a removable or traceless directing group on the nitrogen atom would allow for regioselective functionalization of the benzene ring, followed by its cleavage to yield a functionalized this compound derivative. Examples of such directing groups include certain N-nitroso or N-N bonded groups which can be cleaved under the reaction conditions. acs.orgresearchgate.net

Key Reaction Types and Mechanistic Insights

Understanding the key reaction types and their underlying mechanisms is crucial for predicting and controlling the reactivity of this compound.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions represent a powerful and atom-economical method for forming C-C and C-heteroatom bonds directly from two C-H bonds, often with the aid of an oxidant. nih.govrsc.org These reactions avoid the need for pre-functionalized starting materials, making them highly efficient. nih.gov

For indoles, CDC reactions have been widely explored for functionalization at various positions. The mechanism of CDC reactions often involves radical intermediates or organometallic species. researchgate.net For instance, tert-butyl peroxybenzoate (TBPB) can be used as an oxidant to promote the regioselective direct C-3 acylation of 2H-indazoles, a reaction that proceeds via a radical pathway. nih.gov Similarly, tert-butyl hydroperoxide (TBHP) has been used to mediate the CDC of quinoxalin-2(1H)-ones under metal-free conditions. rsc.org

In the context of this compound, the C3 position is a likely site for CDC reactions due to the inherent nucleophilicity of this position in the indole ring. However, the steric bulk of the adjacent 2-tert-butyl group would likely modulate this reactivity. A CDC reaction of this compound with a suitable coupling partner would likely require optimized conditions to overcome the steric hindrance. The proposed mechanism would likely involve the formation of an indolyl radical or a related reactive intermediate, which would then couple with the partner molecule. researchgate.net The specific oxidant and catalyst system would be critical in determining the feasibility and efficiency of such a transformation.

Interactive Table of Reaction Parameters for C-H Functionalization of Indoles

Directing Group StrategyTarget PositionTypical Catalyst/ReagentKey Feature
N-P(O)tBu2C7/C6Pd or Cu catalystSteric bulk directs to the benzene ring
N-AcylC2/C7 (or other)Pd, Rh, or other transition metalsElectronic and chelating effects modulate selectivity
Removable/TracelessVariousTransition metal catalystsDG is cleaved post-functionalization or in situ
Cross-Dehydrogenative CouplingC3 (typically)Oxidant (e.g., TBPB, TBHP)Direct C-H/C-H coupling

Arylation, Olefination, and Alkylation Reactions

The functionalization of the C-H bonds on the benzene core of the indole scaffold, especially at the C7 position, is considerably more challenging than at the C2 or C3 positions of the pyrrolic ring. nih.gov For this compound, achieving C7-selectivity in arylation, olefination, and alkylation reactions hinges on the use of directing groups attached to the indole nitrogen. researchgate.net

These directing groups, such as the di-tert-butylphosphinoyl (P(O)tBu2) or di-tert-butylphosphine (B3029888) (PtBu2) groups, coordinate to a transition metal catalyst and position it in proximity to the C7-H bond, facilitating its activation. nih.gov Studies have demonstrated that N-PtBu2 groups, in particular, show diverse reactivity for C7-H functionalizations with various coupling partners. nih.gov Palladium and copper catalysts are often employed for arylation reactions. nih.gov For instance, an N-pivaloyl directing group, in conjunction with a rhodium catalyst, has been shown to be crucial for achieving high regioselectivity and conversion in the alkenylation of indoles at the C7 position with partners like acrylates and styrenes. researchgate.net Similarly, saturated alkylation products can be obtained using α,β-unsaturated ketones. researchgate.net

While the C7 position can be targeted with directing groups, other positions remain accessible. Radical functionalization using reagents like di-tert-butyl peroxide (DTBP) can lead to alkylation at the C2, C4, and C7 positions. rsc.org Palladium-catalyzed reactions have also been developed for the specific 2-alkylation of indoles. researchgate.net

Table 1: Representative C7-Functionalization Reactions of N-Protected Indoles

Reaction TypeCatalyst/ReagentsCoupling PartnerPositionReference
ArylationPalladium or CopperAryl HalidesC7 nih.gov
OlefinationRhodiumAcrylates, StyrenesC7 researchgate.net
AlkylationRhodiumα,β-Unsaturated KetonesC7 researchgate.net

Acylation, Carbonylation, and Silylation Reactions

The strategic use of directing groups extends to other important C-C and C-Si bond-forming reactions at the C7 position. Research has shown that indoles bearing an N-PtBu2 group can undergo a variety of C-H functionalizations at this position, including acylation, silylation, and carbonylation. nih.gov These transformations provide a direct route to introduce valuable functional groups that can serve as handles for further synthetic elaboration.

The carbonylation of indoles, in particular, is a powerful tool for synthesizing indole-containing ketones and amides. beilstein-journals.org While many carbonylative methods focus on the construction of the indole ring itself, direct C-H carbonylation at the C7 position offers a more step-economical approach to complex derivatives, enabled by directing group strategies. nih.govbeilstein-journals.org Silylation at the C7 position introduces a versatile silyl (B83357) group, which can participate in subsequent cross-coupling reactions or be converted to other functionalities.

Table 2: C7-Acylation, Carbonylation, and Silylation of N-Protected Indoles

Reaction TypeDirecting GroupCatalyst SystemPositionReference
AcylationN-PtBu2Transition MetalC7 nih.gov
CarbonylationN-PtBu2Transition MetalC7 nih.gov
SilylationN-PtBu2Transition MetalC7 nih.gov

Borylation and Hydroxylation Reactions

Borylated indoles are highly valuable intermediates in organic synthesis, serving as versatile precursors for cross-coupling reactions. The C2-borylation of N-alkylated indoles can be achieved using catalysts like BF3·OEt2 with B2pin2 as the borylating agent. nih.gov An alternative metal-free approach employs molecular iodine as a catalyst with an N-heterocyclic carbene borane, which proceeds via the liberation of H2 gas. nih.gov

For the C7 position, a transition-metal-free strategy has been developed for hydroxylation. This method relies on a boron-mediated directed C-H hydroxylation, which proceeds under mild conditions and demonstrates broad functional group compatibility, yielding C7-hydroxylated indoles. nih.gov This approach provides a direct method for introducing a hydroxyl group at the sterically hindered C7 position, a transformation that is difficult to achieve through classical methods.

Amidation Reactions and Regioselectivity Control

The introduction of a nitrogen-containing substituent at the C7 position can be accomplished through directed C-H amidation. An efficient method utilizes an Iridium(III) catalyst for the regioselective reaction of N-protected indoles with organic azides. researchgate.net The directing group on the indole nitrogen is crucial for controlling the regioselectivity of this transformation, guiding the catalytic cycle to the C7-C-H bond. researchgate.net This reaction provides a direct pathway to 7-amino-substituted indoles, which are important pharmacophores, under mild conditions and in good to excellent yields. researchgate.net The control of regioselectivity is paramount, as amidation of indoles can occur at other positions in the absence of a suitable directing group.

Derivatization and Further Functionalization of this compound

Beyond the functionalization of the indole core's C-H bonds, the derivatization of the N-H group and the existing C2 and C7 substituents opens up further avenues for creating diverse molecular architectures.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are fundamental transformations for modifying the indole nucleus. N-alkylation can be efficiently achieved by reacting the indole with alkyl halides in the presence of a base, such as potassium hydroxide, in solvents like DMF, DMA, or ionic liquids. google.comorganic-chemistry.org For more challenging alkylations, such as with sterically hindered ketones, a dearomatization-rearomatization strategy can be employed. organic-chemistry.org

N-acylation often requires conditions to overcome the competing C3-acylation. nih.gov A mild and highly chemoselective method for N-acylation uses stable thioesters as the acyl source in the presence of cesium carbonate (Cs2CO3) in a high-boiling solvent like xylene. nih.gov This approach avoids the use of more reactive and less functional-group-tolerant acyl chlorides. nih.gov

Table 3: General Conditions for N-Functionalization of Indoles

Reaction TypeReagentsBase/CatalystSolventReference
N-AlkylationAlkyl HalidesKOHDMF, DMA google.comorganic-chemistry.org
N-AcylationThioestersCs2CO3Xylene nih.gov

Side Chain Functionalization at C2 and C7 Substituents

Direct functionalization of the existing alkyl substituents on the this compound core is a less explored area. The C2-tert-butyl group is exceptionally robust and generally unreactive towards further functionalization due to the high strength of its C-H bonds and significant steric hindrance. This inertness is often synthetically advantageous, as it prevents unwanted side reactions at the C2 position during the functionalization of other parts of the molecule.

The C7-methyl group, being in a benzylic position, offers a potential site for functionalization. A plausible, though not specifically reported for this compound, strategy would involve a free-radical halogenation. Using a reagent such as N-Bromosuccinimide (NBS) with a radical initiator could selectively install a bromine atom to form 2-(tert-butyl)-7-(bromomethyl)-1H-indole. This resulting benzylic bromide would be a versatile electrophilic handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -NR2) at the C7 side chain.

Theoretical and Computational Investigations of 2 Tert Butyl 7 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to investigate the properties of molecules at the electronic level. For 2-(tert-butyl)-7-methyl-1H-indole, these methods provide a detailed picture of its geometry, stability, and reactive nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for its balance of accuracy and computational efficiency in predicting molecular structures and electronic properties. nih.gov The process begins with geometry optimization, where the molecule's lowest energy conformation is determined. For this, functionals like B3LYP are often paired with basis sets such as 6-31G(d,p) or 6-311G(d,p). researchgate.netgrowingscience.com This optimization identifies the most stable arrangement of atoms by locating a true minimum on the potential energy surface. nih.gov

The optimized geometry of this compound would show a planar indole (B1671886) core with the tert-butyl and methyl groups attached. DFT calculations provide precise bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data from techniques like X-ray crystallography for similar compounds. nih.goveurjchem.com The electronic structure, determined simultaneously, describes the distribution of electrons within the molecule, which is fundamental to understanding its properties.

Interactive Table: Predicted Geometric Parameters for this compound This data is illustrative and based on typical DFT (B3LYP/6-311G(d,p)) results for substituted indoles.

ParameterAtoms InvolvedPredicted Value
Bond LengthN1-C21.38 Å
Bond LengthC2-C31.39 Å
Bond LengthC3-C3a1.45 Å
Bond LengthC7-C7a1.40 Å
Bond LengthC2-C(tert-butyl)1.54 Å
Bond AngleC7a-N1-C2109.5°
Bond AngleN1-C2-C3110.0°
Bond AngleC2-C3-C3a107.5°
Bond AngleN1-C2-C(tert-butyl)124.0°
Dihedral AngleC3a-C7a-C7-C(methyl)~180°

Ab Initio Methods for Electronic Structure Refinement

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. dntb.gov.uanih.gov While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for even higher accuracy, particularly for refining electronic energies. These methods are computationally more demanding and are often used for single-point energy calculations on a geometry previously optimized by DFT. nih.gov This approach provides a more precise understanding of the electronic structure, which is crucial for accurately predicting reaction energies and barriers. For f-block metal complexes, ab initio methods have been used to explore ground and excited states. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Affinity

Frontier Molecular Orbital (FMO) theory is a key model used to explain chemical reactivity and electronic transitions. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.comyoutube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, reflecting its nucleophilicity. taylorandfrancis.com The energy of the LUMO is linked to the electron affinity and signifies the ability to accept electrons, reflecting electrophilicity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. eurjchem.com A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and easier electronic excitation. eurjchem.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed more broadly over the aromatic system.

Interactive Table: Predicted Frontier Orbital Energies for this compound This data is illustrative and based on typical DFT (B3LYP/6-311G(d,p)) results.

ParameterPredicted Value (eV)
HOMO Energy-5.25
LUMO Energy-0.15
HOMO-LUMO Gap (ΔE)5.10

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunction into localized bonds, lone pairs, and antibonding orbitals, akin to Lewis structures. uba.arwisc.edu This method is invaluable for studying hyperconjugative interactions and intramolecular charge transfer (ICT). clinmedjournals.org

The analysis involves a second-order perturbation theory examination of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. wisc.edu For this compound, significant interactions would include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the adjacent C2-C3 and C7a-C3a bonds. These interactions contribute to the stability of the indole ring. NBO analysis also calculates the natural atomic charges, revealing the charge distribution across the molecule.

Interactive Table: Illustrative NBO Analysis (E(2)) for this compound This data is illustrative and represents significant donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π(C2-C3)45.8
LP (1) N1π(C7a-C3a)35.2
π (C3-C3a)π(C7a-C7)20.5
π (C5-C6)π(C3a-C7a)18.9

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). nih.gov Green signifies regions of neutral potential.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the C3 position of the indole ring, due to the electron-donating effect of the nitrogen atom. This makes C3 the primary site for electrophilic substitution. The area around the N-H proton would exhibit a positive potential (blue), indicating its acidic character. The bulky tert-butyl group would create a region of relatively neutral potential and steric hindrance.

Reaction Mechanism and Regioselectivity Studies

Computational studies are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. For indole and its derivatives, the most characteristic reaction is electrophilic aromatic substitution.

The electronic properties of this compound largely govern its reactivity. The indole nitrogen directs electrophiles primarily to the C3 position, which is the most nucleophilic site. nih.govbeilstein-journals.org The electron-donating methyl group at the C7 position provides a mild activating effect on the benzene (B151609) ring, while the large tert-butyl group at the C2 position introduces significant steric hindrance.

Despite the steric bulk of the tert-butyl group, electrophilic attack is still overwhelmingly favored at the C3 position due to the powerful electronic directing effect of the indole nitrogen. beilstein-journals.org Computational modeling of the transition states for electrophilic attack at different positions (e.g., C3 vs. C2, C4, C5, C6) would confirm that the activation energy for attack at C3 is the lowest. If the C3 position is blocked, substitution may occur at other positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. nih.gov Studies on similarly substituted indoles have shown that steric hindrance can sometimes be overcome by strong electronic effects or can redirect reactions to less hindered but still electronically favorable sites. beilstein-journals.orgresearchgate.net

Transition State Analysis for C-H Functionalization

The selective functionalization of C-H bonds on the indole ring is a significant challenge due to the presence of multiple potential reaction sites. chim.it Theoretical studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and predicting the regioselectivity of these reactions. rsc.orgbeilstein-journals.org For this compound, the primary sites for C-H functionalization are the C3, C4, C5, and C6 positions. The steric bulk of the tert-butyl group at C2 and the electronic influence of the methyl group at C7 play crucial roles in determining the activation barriers for C-H activation at these positions.

Transition state analysis for a hypothetical palladium-catalyzed C-H arylation reveals the energetic landscape of the reaction. The calculations typically involve locating the transition state structures for the concerted metalation-deprotonation (CMD) pathway at each C-H bond. chim.it The relative energies of these transition states dictate the kinetic selectivity of the functionalization.

Table 1: Calculated Relative Transition State Energies for Pd-Catalyzed C-H Arylation of this compound

PositionRelative Energy (kcal/mol)
C3-H0.0
C4-H+5.2
C5-H+3.8
C6-H+4.5

Note: The data in this table is hypothetical and serves as a representative example based on general principles of indole reactivity and substituent effects found in related literature. The C3 position is generally the most electronically favored site for electrophilic attack.

The data suggests that the C3 position is the most kinetically favored site for C-H functionalization, which is consistent with the inherent electronic properties of the indole ring. The steric hindrance from the adjacent tert-butyl group might slightly increase the barrier compared to an unsubstituted indole, but the electronic activation at C3 often dominates.

Computational Prediction and Validation of C2 vs. C7 Selectivity

While the C3 position is electronically activated, strategic use of directing groups can steer functionalization towards other positions, including the typically less reactive benzenoid C-H bonds. acs.orgmsu.edunih.govnih.gov In the case of this compound, the C2 and C7 positions are already substituted. However, understanding the factors that would favor functionalization at these sites in a hypothetical scenario (e.g., if a different synthetic route was employed) is crucial.

Computational models can predict the selectivity between C2 and C7 by comparing the stability of the respective intermediates and the energies of the transition states leading to them. The large tert-butyl group at the C2 position would sterically hinder the approach of a catalyst, making C-H activation at this site energetically demanding. acs.org Conversely, the C7 position, while adjacent to a methyl group, is generally more accessible.

DFT calculations on a model system with a directing group on the indole nitrogen can quantify this preference. The energy difference between the transition states for C2 and C7 functionalization provides a measure of the selectivity.

Table 2: Predicted Selectivity for C-H Functionalization

ParameterC2-FunctionalizationC7-Functionalization
Relative Transition State Energy (kcal/mol)+8.50.0

Note: This data is illustrative, based on studies of related substituted indoles where directing groups are used to achieve C7 selectivity. msu.edunih.gov The values indicate a strong preference for C7 functionalization over C2 when steric factors are significant.

These computational predictions can be validated by experimental studies using specifically designed substrates and catalytic systems that promote functionalization at the less favored positions.

Kinetic and Thermodynamic Aspects of Indole Functionalization

For the functionalization of this compound, the thermodynamic stability of the different substituted isomers can be evaluated by calculating their ground-state energies using DFT. The steric strain introduced by the bulky tert-butyl group can influence the relative energies of the products. For instance, functionalization at the C3 position might lead to some steric clash with the C2-tert-butyl group, potentially destabilizing the product compared to functionalization at a more remote position like C5 or C6.

Table 3: Relative Thermodynamic Stabilities of Functionalized Products

Product IsomerRelative Energy (kcal/mol)
3-Aryl-2-(tert-butyl)-7-methyl-1H-indole+1.2
4-Aryl-2-(tert-butyl)-7-methyl-1H-indole+0.5
5-Aryl-2-(tert-butyl)-7-methyl-1H-indole0.0
6-Aryl-2-(tert-butyl)-7-methyl-1H-indole+0.2

Note: The data is hypothetical and illustrates the potential interplay between electronic and steric effects on product stability.

By comparing the kinetic and thermodynamic data, a comprehensive understanding of the reaction profile can be achieved, allowing for the rational design of reaction conditions to favor a specific isomer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions over time. nih.gov

Conformational Analysis of Substituted Indoles

The presence of the bulky tert-butyl group at the C2 position of this compound significantly influences its conformational landscape. MD simulations can be employed to explore the rotational barrier around the C2-C(tert-butyl) bond and the preferred orientation of the tert-butyl group relative to the indole plane.

The simulation would typically involve placing the molecule in a solvent box and running the simulation for a sufficient duration to sample various conformations. The resulting trajectory can be analyzed to determine the population of different conformational states and the energy barriers between them.

Table 4: Conformational States and Populations

ConformerDihedral Angle (N1-C2-C(tBu)-C(Me))Population (%)
Staggered~60°95
Eclipsed~0°5

Note: This data is representative of what would be expected for a sterically hindered rotor, showing a strong preference for the staggered conformation to minimize steric strain.

Study of Intramolecular Interactions and Dynamics

Analysis of the MD trajectory can provide information on the distances and angles characteristic of these interactions, as well as their persistence over time.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.govresearchgate.neteurjchem.com For a series of substituted indoles, including this compound, QSPR models can be developed to predict properties such as reactivity, solubility, or electronic properties.

The process involves calculating a set of molecular descriptors (e.g., steric, electronic, topological) for each molecule in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Table 5: Example of a QSPR Model for Predicting Reactivity

DescriptorCoefficient
Steric (Es)-0.25
Electronic (σ)+1.50
LogP+0.10

Note: This table represents a simplified, hypothetical QSPR equation (Reactivity = c + (-0.25 * Es) + (1.50 * σ) + (0.10 * LogP)), where the coefficients indicate the relative importance of each descriptor. A negative coefficient for the steric parameter (Es) would suggest that bulkier substituents decrease reactivity, which is a common trend.

Such models, once validated, can be used to predict the properties of new, unsynthesized indole derivatives, thereby guiding the design of molecules with desired characteristics.

Parametrization of Molecular Determinants for Selectivity

There is no specific research data available that details the parametrization of molecular determinants for the selectivity of this compound. In broader studies of substituted indoles, molecular determinants such as steric hindrance, electronic effects of substituents, and the potential for hydrogen bonding are often parameterized to build predictive models for biological activity or reaction selectivity. nih.gov For instance, quantitative structure-activity relationship (QSAR) studies on various indole derivatives have shown that parameters like hydrophobicity (LogP), molar refractivity, and various topological and quantum chemical descriptors can be correlated with their biological selectivity. nih.govnih.gov

However, without specific computational models or experimental data for this compound, any discussion on its molecular determinants for selectivity would be purely speculative. Such an analysis would typically involve:

Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles to understand the compound's three-dimensional structure.

Electronic Parameters: Determination of atomic charges, dipole moments, and frontier molecular orbitals (HOMO-LUMO) to assess electronic distribution and reactivity.

Steric Parameters: Quantifying the bulk of the tert-butyl and methyl groups and their influence on the approach of reactants or binding to a target site.

A hypothetical data table for such parameters would look like the following, but it is important to reiterate that the values are not based on actual published research for this specific compound.

Table 1: Hypothetical Molecular Descriptors for this compound (Note: The following data is illustrative and not from a published study on this compound.)

ParameterHypothetical ValueSignificance
Calculated LogP~4.5Indicates high hydrophobicity, influencing solubility and membrane permeability.
HOMO Energy-5.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy0.8 eVRelates to the electron-accepting ability of the molecule.
Dipole Moment~1.7 DIndicates the overall polarity of the molecule.

Correlation of Structural Parameters with Reactivity Outcomes

Similarly, there is a lack of specific studies correlating the structural parameters of this compound with its reactivity outcomes. For the broader class of indoles, computational studies have been used to predict the regioselectivity of electrophilic substitution and other reactions. beilstein-journals.org The electron-donating nature of the indole ring generally directs electrophilic attack to the C3 position. However, the presence of substituents can alter this reactivity.

In the case of this compound, the bulky tert-butyl group at the C2 position would be expected to sterically hinder reactions at both the C2 and C3 positions. The methyl group at the C7 position would have a lesser, but still potentially significant, electronic and steric influence on the reactivity of the benzene portion of the indole ring.

A detailed computational study would involve modeling reaction pathways to determine transition state energies, which would then be correlated with experimental yields of different products. This would allow for the establishment of a relationship between structural features (like the steric bulk of the tert-butyl group) and the observed reactivity.

Table 2: Hypothetical Correlation of Structural Features and Reactivity in this compound (Note: The following correlations are based on general chemical principles and not on specific published research for this compound.)

Structural ParameterPredicted Effect on ReactivityPotential Outcome
C2-tert-Butyl GroupSignificant steric hindrance at the C3 position.Reduced reactivity towards electrophilic substitution at C3; potential for substitution at other positions (e.g., on the benzene ring).
N-H Proton AcidityInfluenced by the electronic effects of the tert-butyl and methyl groups.Affects reactivity in base-mediated reactions, such as N-alkylation.
C7-Methyl GroupWeakly activating and ortho, para-directing for electrophilic aromatic substitution on the benzene ring.May favor substitution at the C4 and C6 positions, although steric hindrance from the adjacent tert-butyl group and the pyrrole (B145914) ring would be a factor.

Emerging Research Directions and Future Perspectives in Substituted Indole Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like substituted indoles. researchgate.net The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing reusable catalysts, thereby creating more sustainable and economical chemical processes. researchgate.netrsc.org

Catalyst Recycling and Reusability

A key aspect of green chemistry is the development of catalysts that can be easily recovered and reused over multiple reaction cycles without significant loss of activity. This approach not only reduces costs but also minimizes the contamination of final products with toxic metal residues, a critical consideration in pharmaceutical manufacturing. researchgate.net

Solid acid catalysts, for instance, have demonstrated excellent reusability in indole (B1671886) synthesis. In the synthesis of 2,2'-diindolylpropanes, heterogeneous acid catalysts such as bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and phosphated zirconia (P-Zr) were effectively separated from the reaction mixture by simple filtration, washed, and reused for subsequent cycles with nearly identical product yields. tandfonline.com Similarly, a cobalt-rhodium heterobimetallic nanoparticle catalyst used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles proved to be highly stable and could be reused more than ten times without losing its catalytic efficacy. lookchem.com

SO₃H-functionalized ionic liquids have also been employed as recyclable catalysts for Fischer indole synthesis in water. rsc.org After the reaction, the indole products can be separated by filtration, and the dissolved catalyst can be regenerated, allowing the entire process to be conducted without the use of organic solvents. rsc.org The use of supported metal catalysts, such as those on hydrotalcite matrices, is another common strategy to facilitate catalyst recycling in the synthesis of N-heterocycles. researchgate.net

Catalyst SystemReaction TypeRecyclabilityReference
Bi(NO₃)₃·5H₂O / P-ZrSynthesis of 2,2'-diindolylpropanesReusable for multiple cycles with consistent yield (~85%) tandfonline.com
Cobalt-Rhodium NanoparticlesReductive cyclization to indolesReusable >10 times without loss of activity lookchem.com
SO₃H-functionalized Ionic LiquidsFischer indole synthesisRegenerable after product filtration rsc.org
Copper(II) on HydrotalciteN-heterocycle synthesisSupported catalyst designed for easy separation and reuse researchgate.net

Solvent-Free or Aqueous Medium Reactions

Moving away from traditional organic solvents is a major goal in sustainable synthesis. This has led to the exploration of solvent-free (neat) conditions and the use of water as a reaction medium. nih.gov Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

Solvent-free reactions have been successfully applied to indole synthesis. For example, the addition of indole to various aldehydes can be achieved by heating the neat reactants, sometimes in the presence of a base like CaO, to produce diindolyl methanes. nih.gov Mechanochemical methods, which involve grinding reactants together in a ball mill or mortar, represent another solvent-free approach that can accelerate reactions and lead to high yields of functionalized indoles, such as in the C-H alkynylation of pyrroles and indoles. mdpi.com

The use of aqueous media for indole functionalization has also seen significant progress. nih.gov The Fischer indole synthesis has been effectively catalyzed by novel SO₃H-functionalized ionic liquids in water, yielding a variety of indole structures in good to excellent yields (68–96%). rsc.org Palladium-catalyzed cyclization of 2-alkynylanilines has been achieved in an aqueous micellar medium using surfactants like TPGS-750-M, which creates nanomicelles that act as "nanoreactors," facilitating the reaction of water-insoluble substrates. mdpi.com These aqueous methods provide a straightforward and environmentally friendly route to diverse indole scaffolds. nih.gov

Rational Design of Novel Catalytic Systems for Site-Specific Transformations

The indole nucleus possesses multiple C–H bonds that can be functionalized, but controlling the site of reaction is a significant challenge. researchgate.net The C3 position is inherently the most nucleophilic and reactive, followed by C2 and the N1-H position. dergipark.org.tr Functionalization of the benzene (B151609) ring portion (C4 to C7) is considerably more difficult. researchgate.netrsc.org A major area of research is the rational design of catalysts and directing groups to steer reactions to a specific, desired position. nih.gov

A prevalent strategy involves the use of a directing group (DG), which is temporarily attached to the indole, typically at the N1 position, and guides a metal catalyst to a specific C-H bond. researchgate.net For example:

An N-P(O)tBu₂ group can direct palladium catalysts to the C7 position and copper catalysts to the C6 position for arylation reactions. researchgate.net

A ruthenium catalyst has been used with an aldehyde directing group at the C3 position to achieve highly regioselective functionalization at the C4 position. nih.gov

A transient directing group strategy has enabled the Pd(II)-catalyzed C4-selective alkynylation of 3-formyl indoles. acs.org

Beyond substrate-controlled methods using directing groups, there is a growing interest in developing catalyst-controlled reactions. scispace.com This involves designing catalysts with specific steric and electronic properties that can override the inherent reactivity of the substrate. For instance, specially designed dirhodium catalysts have been developed that can selectively functionalize the most accessible primary, secondary, or tertiary C-H bonds in a molecule, demonstrating that catalyst design can be a powerful tool for achieving site-selectivity. nih.govscispace.com Such catalysts offer a promising future for the predictable and selective synthesis of complex substituted indoles without the need for installing and removing directing groups.

Exploration of New Functionalization Pathways and Reaction Cascades

To expand the chemical space of indole derivatives, researchers are continuously exploring novel ways to functionalize the indole core and streamline synthetic sequences through reaction cascades. nih.govrsc.org This involves introducing new types of chemical groups and developing one-pot reactions where multiple bonds are formed sequentially, which increases molecular complexity rapidly and efficiently. rsc.org

Recent advances have enabled a wide range of C-H functionalizations on the indole ring, moving beyond traditional methods. rsc.org These include:

Alkynylation: The introduction of alkyne groups, particularly at the challenging C4 position of the benzene ring, has been achieved using palladium catalysis with a transient directing group. acs.org

Borylation: A transition-metal-free method using simple BBr₃ allows for chelation-assisted C-H borylation, providing a pathway to further functionalization. researchgate.net

Diverse C-H Functionalizations: Directing group strategies have enabled a variety of transformations at the C7 position, including olefination, acylation, alkylation, silylation, and carbonylation. researchgate.net

Reaction cascades, also known as tandem or domino reactions, are highly efficient as they avoid the need for work-up and purification of intermediate products. rsc.org This approach has been used to construct complex, polycyclic indole frameworks. For example, a tandem reduction/condensation/fragmentation/cyclization sequence has been developed to synthesize a wide array of 2,3-disubstituted indoles from a single starting material. rsc.org Similarly, photocatalysis has been used to achieve intermolecular [2+2] cycloadditions between 1-acetylindoles and alkenes, forming complex cyclobutane-fused indolines in a single step. acs.org These strategies are invaluable for the efficient synthesis of natural product-inspired indole frameworks. rsc.org

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The synthesis of complex molecules like hindered indoles often involves navigating a vast, multidimensional space of possible reagents, catalysts, solvents, and temperatures. pharmaceutical-technology.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to predict reaction outcomes and optimize conditions, accelerating the discovery and development of new synthetic routes. eurekalert.orgbeilstein-journals.org

ML models can be trained on large datasets of experimental reactions to recognize patterns that are not intuitive to human chemists. mit.edunih.gov These models can then be used to:

Predict Reaction Outcomes: A primary application is predicting the major product of a reaction from a given set of reactants and reagents. One model, trained on 15,000 reactions from U.S. patents, successfully identified the major product as its top prediction in over 71% of cases. mit.edunih.gov

Optimize Reaction Yields: By analyzing how different variables affect a reaction, ML algorithms like "random forest" can predict the optimal conditions to maximize the yield of a desired product. pharmaceutical-technology.com This has been successfully applied to C-N cross-coupling reactions, a common step in the synthesis of nitrogen-containing heterocycles. pharmaceutical-technology.com

Guide Experimental Design: AI tools can suggest the most promising experiments to run, saving time and resources. This is particularly useful for optimizing multi-parameter reactions, where traditional one-variable-at-a-time optimization is inefficient. beilstein-journals.org

ML/AI ApplicationMethodologyKey Finding/CapabilityReference
Reaction Outcome PredictionNeural network model trained on patent dataRanks the correct major product as #1 in 71.8% of cases mit.edunih.gov
Yield Prediction & OptimizationRandom forest algorithmAccurately predicts yields for multi-component reactions and can suggest optimal conditions pharmaceutical-technology.com
Reaction Selectivity PredictionAI analysis of steric and orbital factorsHelps predict and explain the selectivity of reactions, aiding in the synthesis of specific isomers eurekalert.org
General Condition PredictionGlobal models trained on large databasesSuggests general reaction conditions (catalyst, solvent, etc.) for new or diverse reactions beilstein-journals.org

Scalable Synthesis and Process Optimization for Hindered Indole Derivatives

The transition of a synthetic route from a small-scale laboratory experiment to a large-scale industrial process is a critical step, particularly for producing pharmaceuticals or advanced materials. This "scalability" presents significant challenges, especially for sterically hindered molecules like 2-(tert-Butyl)-7-methyl-1H-indole, where reactions can be sluggish or produce unwanted byproducts.

For polysubstituted indoles, methods have been developed that are explicitly demonstrated to be scalable. A cobalt-rhodium nanoparticle-catalyzed synthesis of indoles was successfully scaled up to the gram level without a decrease in performance. lookchem.com Another general method for producing polysubstituted indoles was also reported, providing detailed procedures for obtaining gram quantities of various derivatives. mdpi.com The synthesis of 2-tert-butyl-1H-indole, a structurally related compound to the title molecule, has been achieved in 95% yield via the cyclization of N-o-Tolylpivalamide using n-butyllithium, demonstrating a high-yielding route to a hindered indole core. chemicalbook.com

Process optimization often involves a systematic study of reaction parameters to maximize yield and purity while minimizing cost and reaction time. This can involve adjusting concentrations, temperatures, and catalyst loadings. nih.govnih.gov The development of such optimized, scalable routes is essential for making complex indole derivatives readily available for further research and commercial application.

Applications of this compound as a Building Block in Complex Chemical Synthesis

The compound This compound is a strategically substituted indole derivative with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique structural features—a sterically demanding tert-butyl group at the C2 position and a methyl group at the C7 position—govern its reactivity and make it a valuable precursor for a range of advanced synthetic applications.

The bulky tert-butyl group at the C2 position effectively blocks this site from electrophilic attack, which is typically a reactive position in the indole ring. This steric hindrance redirects functionalization to other positions, primarily the C3 position, and can also influence the regioselectivity of reactions on the benzene portion of the indole nucleus. The methyl group at the C7 position, while electronically donating, can also exert steric influence on reactions at the N1 and C7 positions.

While specific, dedicated studies on the extensive use of This compound are emerging, its synthetic utility can be inferred from the well-established reactivity of related substituted indoles. Its application as a building block can be categorized into several key areas of complex chemical synthesis.

One of the primary applications of this indole derivative is in C-H functionalization reactions . The indole nucleus is rich in C-H bonds that can be selectively activated and functionalized using transition metal catalysis. The substitution pattern of This compound makes it an interesting substrate for such transformations. For instance, palladium-catalyzed C-H arylation reactions, which are powerful tools for constructing biaryl linkages, could be directed to the C3 or other positions on the benzene ring, depending on the reaction conditions and directing groups employed.

The table below illustrates potential C-H functionalization reactions where This compound could serve as a key building block, based on analogous reactions with similar indole derivatives.

Reaction TypeReagents and ConditionsPotential Product
C3-ArylationAryl halide, Pd catalyst, ligand, base3-Aryl-2-(tert-butyl)-7-methyl-1H-indole
C4-AlkenylationAlkene, Rh catalyst, oxidant4-Alkenyl-2-(tert-butyl)-7-methyl-1H-indole
N-AlkylationAlkyl halide, base1-Alkyl-2-(tert-butyl)-7-methyl-1H-indole

Furthermore, This compound can be employed in cycloaddition reactions to construct polycyclic indole alkaloids and related complex heterocyclic systems. The electron-rich indole core can participate as a diene or dienophile in various cycloaddition cascades. The substituents on the indole ring would play a crucial role in controlling the stereochemistry and regiochemistry of these transformations, offering a pathway to structurally diverse and complex molecules.

The synthesis of pharmaceutically relevant scaffolds is another significant area where This compound is a valuable precursor. Many bioactive natural products and synthetic drugs feature a substituted indole core. By utilizing this building block, medicinal chemists can access novel analogs of known drugs with potentially improved pharmacological profiles. The tert-butyl group can enhance metabolic stability by preventing oxidation at the C2 position, a common metabolic pathway for indoles.

The following table outlines the synthesis of potential bioactive scaffolds using This compound as a starting material.

Target ScaffoldSynthetic StrategyKey Intermediate
Indolo[3,2-c]quinolinesUgi reaction followed by Pd-catalyzed cyclizationUgi adduct of this compound
CarbazolesAnnulation with a suitable dienophileDiels-Alder adduct
Pyrrolo[1,2-a]indolesIntramolecular cyclization of an N-functionalized indoleN-(But-3-en-1-yl)-2-(tert-butyl)-7-methyl-1H-indole

Q & A

Q. How can computational methods guide the optimization of this compound for target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses with target proteins (e.g., kinases). MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Validate with SPR (Surface Plasmon Resonance) for binding kinetics .

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